molecular formula C10H9N5O B2590778 N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide CAS No. 2248788-63-6

N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B2590778
CAS No.: 2248788-63-6
M. Wt: 215.216
InChI Key: IVIDEEQMQMOUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for studying various chemical reactions and biological processes.

Mechanism of Action

    Target of action

    The compound belongs to the class of imidazo[4,5-b]pyridines . Compounds in this class are known to interact with various biological targets, depending on their specific structures and functional groups .

    Mode of action

    The mode of action of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .

    Biochemical pathways

    Imidazo[4,5-b]pyridines can influence many cellular pathways, depending on their specific structures and the biological targets they interact with .

    Pharmacokinetics

    The ADME properties of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures .

    Result of action

    The molecular and cellular effects of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazo[4,5-b]pyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2,3-diaminopyridine with cyanoacetic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process may include the use of catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Comparison with Similar Compounds

N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-15-6-14-8-4-7(5-13-9(8)15)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDEEQMQMOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.